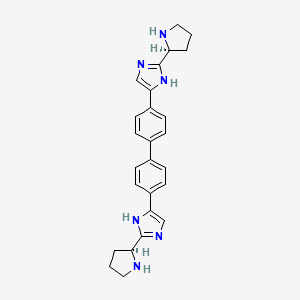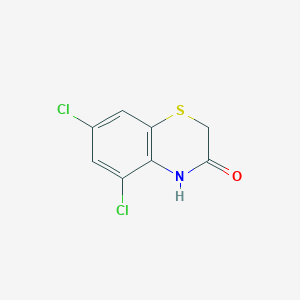
5-Hydroxy-2-(2-tetrahydropyranyl)pyridazin-3(2H)-one
Overview
Description
5-Hydroxy-2-(2-tetrahydropyranyl)pyridazin-3(2H)-one, also known as THP-pyridazinone, is a heterocyclic compound with potential applications in scientific research. It is a derivative of pyridazine and has a unique structure that makes it a promising candidate for various biochemical and physiological studies.
Mechanism of Action
The mechanism of action of 5-Hydroxy-2-(2-tetrahydropyranyl)pyridazin-3(2H)-onenone is not yet fully understood. However, it is believed to act as an inhibitor of certain enzymes, including acetylcholinesterase and carbonic anhydrase. These enzymes play important roles in various biochemical processes, and the inhibition of their activity by 5-Hydroxy-2-(2-tetrahydropyranyl)pyridazin-3(2H)-onenone can provide valuable insights into their functions.
Biochemical and Physiological Effects:
5-Hydroxy-2-(2-tetrahydropyranyl)pyridazin-3(2H)-onenone has been shown to have various biochemical and physiological effects. It has been found to exhibit anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases. Additionally, 5-Hydroxy-2-(2-tetrahydropyranyl)pyridazin-3(2H)-onenone has been shown to have neuroprotective effects and may have potential applications in the treatment of neurological disorders.
Advantages and Limitations for Lab Experiments
One of the advantages of 5-Hydroxy-2-(2-tetrahydropyranyl)pyridazin-3(2H)-onenone is its unique structure, which makes it a useful tool for various biochemical and physiological studies. Additionally, it has been shown to have high selectivity and potency against certain enzymes, making it a valuable tool for enzyme kinetics studies. However, the limitations of 5-Hydroxy-2-(2-tetrahydropyranyl)pyridazin-3(2H)-onenone include its relatively complex synthesis process and limited availability.
Future Directions
There are several potential future directions for the study of 5-Hydroxy-2-(2-tetrahydropyranyl)pyridazin-3(2H)-onenone. One area of interest is the development of more efficient synthesis methods to increase the availability of the compound for scientific research. Additionally, further studies are needed to fully understand the mechanism of action of 5-Hydroxy-2-(2-tetrahydropyranyl)pyridazin-3(2H)-onenone and its potential applications in the treatment of various diseases. Finally, the development of new derivatives of 5-Hydroxy-2-(2-tetrahydropyranyl)pyridazin-3(2H)-onenone may provide valuable insights into its structure-activity relationship and potential applications in scientific research.
Scientific Research Applications
5-Hydroxy-2-(2-tetrahydropyranyl)pyridazin-3(2H)-onenone has been studied for its potential applications in various scientific research fields. It has been shown to exhibit inhibitory effects on certain enzymes, making it a useful tool for enzyme kinetics studies. Additionally, 5-Hydroxy-2-(2-tetrahydropyranyl)pyridazin-3(2H)-onenone has been found to have potential applications in the study of neurological disorders, cancer, and inflammation.
properties
IUPAC Name |
5-hydroxy-2-(oxan-2-yl)pyridazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c12-7-5-8(13)11(10-6-7)9-3-1-2-4-14-9/h5-6,9,12H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYBANGAAMWXVEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)N2C(=O)C=C(C=N2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401196905 | |
| Record name | 5-Hydroxy-2-(tetrahydro-2H-pyran-2-yl)-3(2H)-pyridazinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401196905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Hydroxy-2-(2-tetrahydropyranyl)pyridazin-3(2H)-one | |
CAS RN |
1008517-74-5 | |
| Record name | 5-Hydroxy-2-(tetrahydro-2H-pyran-2-yl)-3(2H)-pyridazinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1008517-74-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Hydroxy-2-(tetrahydro-2H-pyran-2-yl)-3(2H)-pyridazinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401196905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(1-Ethylindol-3-yl)methylene]-6-hydroxy-4-methylbenzo[b]furan-3-one](/img/structure/B3197945.png)
amine](/img/structure/B3197957.png)

![N-[1-(cyclopropylcarbonyl)-2,3-dihydro-1H-indol-6-yl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B3197977.png)
![N-[1-(cyclopropylcarbonyl)-2,3-dihydro-1H-indol-6-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B3197984.png)
![N-[(pyridin-2-yl)methyl]-1,3-benzoxazol-2-amine](/img/structure/B3197990.png)



![N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B3198010.png)



